molecular formula C14H16N2O B7581547 Piperidino(1H-indole-7-yl) ketone

Piperidino(1H-indole-7-yl) ketone

Cat. No. B7581547
M. Wt: 228.29 g/mol
InChI Key: NGEFVWHYXNYTFS-UHFFFAOYSA-N
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Description

Piperidino(1H-indole-7-yl) ketone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a ketone derivative of indole, and its molecular formula is C16H17NO. Piperidino(1H-indole-7-yl) ketone is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Mechanism of Action

The mechanism of action of Piperidino(1H-indole-7-yl) ketone is not yet fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
Piperidino(1H-indole-7-yl) ketone has been shown to have various biochemical and physiological effects. It has been reported to decrease the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor growth and metastasis. Additionally, Piperidino(1H-indole-7-yl) ketone has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using Piperidino(1H-indole-7-yl) ketone in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various scientific research fields. However, one of the limitations of using Piperidino(1H-indole-7-yl) ketone is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on Piperidino(1H-indole-7-yl) ketone. One of the areas of interest is its potential as a fluorescent probe for detecting metal ions. Additionally, further research is needed to fully understand its mechanism of action and to optimize its anticancer and antimicrobial activity. Furthermore, the development of more efficient synthesis methods and the investigation of its pharmacokinetics and toxicity are also important areas for future research.
Conclusion
In conclusion, Piperidino(1H-indole-7-yl) ketone is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has shown promising results in anticancer, antimicrobial, and fluorescent probe research. However, further research is needed to fully understand its mechanism of action, optimize its activity, and investigate its pharmacokinetics and toxicity.

Synthesis Methods

The synthesis of Piperidino(1H-indole-7-yl) ketone involves the reaction of indole-7-carboxylic acid with piperidine and acetic anhydride. This reaction is carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

Piperidino(1H-indole-7-yl) ketone has various potential applications in scientific research. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antibacterial and antifungal properties. Additionally, Piperidino(1H-indole-7-yl) ketone has been investigated for its potential as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

1H-indol-7-yl(piperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(16-9-2-1-3-10-16)12-6-4-5-11-7-8-15-13(11)12/h4-8,15H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEFVWHYXNYTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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